molecular formula C₁₃H₁₄D₇ClN₂O B1159283 Prilocaine-d7 Hydrochloride

Prilocaine-d7 Hydrochloride

Cat. No.: B1159283
M. Wt: 263.81
Attention: For research use only. Not for human or veterinary use.
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Description

Prilocaine-d7 Hydrochloride is a chemical compound in which seven hydrogen atoms in the Prilocaine structure have been replaced by deuterium, a stable heavy isotope. This labeling makes the compound a valuable internal standard in mass spectrometry-based analytical methods, enabling precise quantification and reliable pharmacokinetic and metabolic profiling of the parent drug during toxicological and pharmaceutical research. The compound is the deuterated form of Prilocaine hydrochloride, a local anesthetic of the amino amide type that functions as a Na,K-ATPase inhibitor. Prilocaine is notably used in dentistry and is a key component in topical preparations like EMLA cream, which is used for dermal anesthesia. The deuterium labeling (D7) does not alter the primary biological activity but provides distinct spectroscopic properties for advanced research applications. Prilocaine itself is known to have neurotoxic effects, which is an active area of scientific investigation. This product is supplied with a high purity level of 98.16% and requires storage in a sealed container at 2-8°C to maintain stability. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₃H₁₄D₇ClN₂O

Molecular Weight

263.81

Synonyms

N-(2-Methylphenyl)-2-(propylamino)propanamide-d7 Hydrochloride;  2-(Propylamino-d7)-o-propionotoluidide Hydrochloride;  Citanest-d7 Hydrochloride;  L 67-d7;  L 67-d7 Hydrochloride;  Prilocaine-d7 Chloride;  Xylonest-d7; 

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment of Prilocaine D7 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various methods, ranging from straightforward hydrogen-deuterium exchange to complex multi-step syntheses using labeled starting materials. The choice of strategy depends on the target molecule's structure, the desired position of the deuterium atoms, and the required level of isotopic enrichment.

Deuterating aliphatic chains, such as the propyl group in prilocaine (B1678100), and aromatic systems involves distinct chemical approaches.

Hydrogen-Deuterium (H/D) Exchange: This is a common method where a C-H bond is directly converted to a C-D bond. osaka-u.ac.jp This can be catalyzed by acids, bases, or metals. wikipedia.org

Acid/Base Catalysis: Acid- and base-catalyzed H/D exchange processes are effective for hydrogens on carbon atoms adjacent to activating groups, like carbonyls, through enolization. nih.gov Strong deuterated acids (e.g., D₂SO₄) can be used for aromatic rings, though this can sometimes lead to a lack of regioselectivity. nih.gov

Metal Catalysis: Transition metals like palladium, platinum, and iridium are highly effective catalysts for H/D exchange. researchgate.netmdpi.com Palladium on carbon (Pd/C), often used for hydrogenation, can also facilitate H-D exchange reactions. mdpi.com Iridium complexes are particularly notable for their ability to perform regioselective C-H functionalization, allowing for targeted deuterium incorporation even in the late stages of a synthesis. researchgate.net These reactions often use deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. osaka-u.ac.jpmdpi.com

Synthetic Approach from Labeled Precursors: This method involves using a commercially available or specially synthesized starting material that already contains deuterium. researchgate.net For a propyl chain, a precursor like deuterated propanol (B110389) or propylamine (B44156) would be used. This approach offers precise control over the location and number of deuterium atoms.

The following table summarizes common deuteration methodologies:

Methodology Catalyst/Reagent Type Common Deuterium Source Target Moiety Key Features
Acid-Catalyzed Exchange Strong deuterated acids (e.g., D₂SO₄) D₂O Aromatic Rings Can lack regioselectivity. nih.gov
Base-Catalyzed Exchange Strong deuterated bases (e.g., NaOD) D₂O, CD₃OD Carbons alpha to carbonyls Relies on enolization; high selectivity. nih.gov
Metal-Catalyzed Exchange Transition metals (Pd, Pt, Ir) D₂, D₂O Aliphatic & Aromatic C-H bonds High efficiency; can be highly regioselective, especially with Iridium catalysts. researchgate.netmdpi.com

| Synthetic Build-up | N/A (uses labeled starting materials) | Deuterated precursors (e.g., CD₃I) | Any desired position | High control over label position; can be multi-step. researchgate.net |

The selection of reagents is critical for achieving high isotopic purity and selectivity.

Deuterium Sources: The most fundamental reagent is the deuterium source itself. Heavy water (D₂O) is an abundant and inexpensive option. osaka-u.ac.jp Deuterium gas (D₂) is also widely used, particularly in metal-catalyzed reactions. princeton.edu Other deuterated solvents like methanol-d₄ (CD₃OD) and DMSO-d₆ can also serve as deuterium donors. osaka-u.ac.jp

Deuterated Reagents: For synthetic build-up strategies, deuterated versions of common reagents are employed. Examples include lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions and deuterated methyl iodide (CD₃I) for methylations. mdpi.comresearchgate.net For Prilocaine-d7, the key precursor is propylamine-d7.

Catalysts: The choice of catalyst dictates the reaction's efficiency and selectivity.

Palladium and Platinum: Catalysts like Pd/C and Pt/C are effective for H/D exchange on both aliphatic and aromatic positions. acs.org A combination of these catalysts can sometimes enhance deuteration efficiency. acs.org

Iridium Complexes: Homogeneous iridium catalysts, such as those with cyclooctadiene (COD) ligands, have become the "gold standard" for late-stage hydrogen isotope exchange due to their high selectivity. researchgate.net

Targeted Deuteration of Prilocaine to Yield Prilocaine-d7 Hydrochloride

The synthesis of this compound specifically involves the introduction of seven deuterium atoms onto the propyl group. This is achieved by modifying the standard synthesis of prilocaine to use a deuterated precursor.

The general synthesis of prilocaine involves two main steps:

Acylation of o-toluidine (B26562) with an α-halopropionyl halide (like 2-chloropropionyl chloride) to form the intermediate, 2-chloro-N-(o-tolyl)propanamide. chemicalbook.comacs.org

Nucleophilic substitution of the chlorine atom in the intermediate with propylamine to form prilocaine. chemicalbook.comacs.org

To produce Prilocaine-d7, the second step is modified to use propylamine-d7 instead of standard propylamine. The chemical name, 2-((Propyl-d7)amino)-N-(o-tolyl)propanamide hydrochloride, confirms that all seven hydrogens on the propyl group are replaced with deuterium. synzeal.com

The reaction to form prilocaine from its chloro-amide intermediate and propylamine is typically conducted under reflux conditions in a suitable solvent, often with a base like potassium carbonate to scavenge the HCl produced. chemicalbook.comgoogle.com

Key parameters for optimization include:

Solvent: Acetone has been shown to be an effective solvent, allowing for lower reaction temperatures (e.g., 70°C) compared to toluene (B28343) and resulting in higher yields. google.com

Temperature: The reaction is heated to ensure a sufficient rate of nucleophilic substitution. In acetone, a temperature of 70°C is typical. chemicalbook.comgoogle.com

Reaction Time: The reaction is monitored, often by Thin-Layer Chromatography (TLC), until the starting material is consumed, which can take several hours (e.g., 14-20 hours). chemicalbook.comgoogle.com

Purification: After the reaction, the product is isolated. This often involves filtration, concentration of the filtrate, and extraction. The final hydrochloride salt is precipitated by adding hydrochloric acid, followed by recrystallization to achieve high purity. google.comgoogle.com

Adapting this for the deuterated analog involves the same conditions, with propylamine-d7 used as the nucleophile. Care must be taken to avoid any H/D back-exchange, although the C-D bonds on the propyl chain are generally stable under these conditions.

After synthesis, it is crucial to confirm the isotopic purity and the location of the deuterium atoms. Several analytical techniques are employed for this purpose. bvsalud.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method to determine isotopic purity. nih.govresearchgate.net By comparing the mass of the synthesized compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. The relative abundances of the different isotopolog ions (D₀ to D₇) in the mass spectrum are used to calculate the percentage of deuterium enrichment. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation and isotopic analysis.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Prilocaine-d7, the signal corresponding to the propyl group's protons should be absent or significantly diminished, providing direct evidence of successful deuteration.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.

Quantitative NMR (qNMR): qNMR can provide insights into the relative percent isotopic purity. rsc.orgresearchgate.net

The table below outlines the primary characterization techniques:

Technique Information Provided Advantages
ESI-HR-MS Isotopic distribution and percentage of enrichment. nih.gov Rapid, highly sensitive, very low sample consumption. nih.govresearchgate.net
¹H NMR Confirms the absence of protons at labeled positions. Provides clear structural information and confirms the site of deuteration.
²H NMR Directly detects the presence and chemical environment of deuterium atoms. researchgate.net Unambiguous detection of the isotope.

| LC-MS | Separates impurities before MS analysis. rsc.org | Combines separation with mass analysis for a comprehensive purity profile. |

Advanced Synthetic Techniques for Deuterated Analogs in Research Scale

Modern synthetic chemistry offers advanced techniques that are well-suited for the research-scale synthesis of deuterated compounds, providing benefits in terms of efficiency, safety, and precision.

Late-Stage Functionalization (LSF): This strategy involves introducing deuterium into a complex molecule at one of the final steps of the synthesis. Iridium-catalyzed hydrogen isotope exchange (HIE) is a prime example of an LSF method that allows for the selective deuteration of specific C-H bonds with high efficiency. researchgate.net This can reduce the number of steps required compared to a traditional synthetic build-up approach.

Photocatalysis: The use of visible-light photocatalysis has emerged as a powerful tool for deuteration reactions, often proceeding under mild conditions with high selectivity. researchgate.net

Continuous Flow Synthesis: Performing reactions in a continuous flow system, rather than in a traditional batch reactor, offers several advantages. For the synthesis of prilocaine, flow technology has been shown to enhance safety (especially for hazardous steps like nitration), reduce reaction times significantly, and improve yields. acs.org For example, the alkylation step to form prilocaine was reduced from 48 hours in a batch process to just 4.4 minutes in a flow system. acs.org This technology could be readily adapted for the synthesis of Prilocaine-d7, allowing for rapid and efficient production on a research scale.

Organocatalysis: Organocatalytic methods have been developed for the direct conversion of functional groups, such as aldehydes, to their deuterated counterparts. arizona.edu These methods avoid the use of transition metals and can offer high levels of deuterium incorporation. arizona.edu

Advanced Analytical Methodologies Employing Prilocaine D7 Hydrochloride

Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalytical Chemistry

The use of an appropriate internal standard (IS) is a cornerstone of quantitative bioanalysis, designed to correct for the variability inherent in sample preparation and analysis. biopharmaservices.com Stable isotope-labeled internal standards are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. nih.govscispace.comscioninstruments.com This similarity ensures that the SIL IS and the analyte behave in a comparable manner during extraction, chromatography, and ionization, thereby providing a reliable means to normalize the analytical response. biopharmaservices.com Prilocaine-d7 Hydrochloride, a deuterated form of prilocaine (B1678100), serves this purpose by closely mimicking the behavior of prilocaine throughout the analytical process. nih.gov

Principles of Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the addition of a known amount of an isotopically enriched compound, such as this compound, to a sample before processing. osti.govwikipedia.org The fundamental principle of IDMS lies in measuring the altered isotopic ratio of the analyte after it has been mixed with its labeled counterpart. up.ac.zayoutube.com Since the SIL IS is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. musechem.com By determining the ratio of the unlabeled analyte to the labeled internal standard, one can accurately calculate the initial concentration of the analyte in the sample, effectively compensating for procedural variations. osti.govbritannica.com This method is recognized for its high accuracy and potential to be a primary reference method. up.ac.za

Strategies for Mitigating Matrix Effects in Complex Biological Sample Analysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, pose a significant challenge in LC-MS bioanalysis. medipharmsai.comnih.gov These effects can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the method. chromatographyonline.com The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. nih.govwaters.com Because the SIL IS, like this compound, has nearly identical chromatographic and mass spectrometric behavior to the analyte, it is affected by the matrix in the same way. waters.comresearchgate.net This co-elution ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, allowing the ratio of their responses to remain constant and the quantification to be accurate. nih.gov Other strategies to reduce matrix effects include optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering components and refining chromatographic conditions to separate the analyte from matrix interferences. medipharmsai.comchromatographyonline.com

Development and Validation of Bioanalytical Methods Utilizing Prilocaine-d7 as Internal Standard

The development and validation of bioanalytical methods are critical steps to ensure that the method is reliable for its intended purpose. nih.govgrafiati.comnih.gov When this compound is used as an internal standard for the quantification of prilocaine, the method validation must demonstrate acceptable performance in terms of linearity, accuracy, precision, selectivity, and stability, often following guidelines from regulatory bodies like the FDA. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological fluids. biopharmaservices.com A validated LC-MS/MS method for the simultaneous quantification of lidocaine (B1675312) and prilocaine in human plasma has been developed, employing this compound as the internal standard for prilocaine. nih.gov This method demonstrates the practical application and effectiveness of using a deuterated internal standard to achieve reliable pharmacokinetic data. nih.gov

Effective chromatographic separation is crucial to minimize interferences and ensure accurate quantification. In the development of a method for prilocaine, various C18 columns and mobile phase compositions are typically evaluated to achieve optimal peak shape, resolution, and a short run time. nih.govresearchgate.net For the simultaneous analysis of lidocaine and prilocaine, a mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) buffer (80:20, v/v) has been successfully used with a Phenomenex Kinetex EVO column. nih.gov This optimization resulted in a rapid run time of 3.0 minutes, which is highly advantageous for high-throughput analysis. nih.gov

Below is an interactive table summarizing typical chromatographic conditions for prilocaine analysis:

ParameterCondition
Column Phenomenex Kinetex EVO C18 (4.6 x 100 mm, 2.6 µm)
Mobile Phase Acetonitrile and 5 mM Ammonium Acetate Buffer (80:20, v/v)
Flow Rate 0.6 mL/min
Run Time 3.0 min
Internal Standard This compound

Data derived from a study on the simultaneous quantification of lidocaine and prilocaine in human plasma. nih.govresearchgate.net

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantitative analysis. wikipedia.org In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process, known as a "transition," is highly specific to the analyte of interest. nih.gov For the analysis of prilocaine and its internal standard, Prilocaine-d7, the mass spectrometer is operated in positive ionization mode. nih.gov The specific MRM transitions are crucial for the selective detection of each compound.

The following interactive table details the optimized MRM transitions for prilocaine and this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Prilocaine221.2086.15
This compound228.1086.15

These transitions were identified as the most sensitive for the respective compounds in a validated LC-MS/MS method. nih.govresearchgate.net

Advanced Sample Preparation Techniques for Bioanalytical Assays (e.g., solid-phase extraction, protein precipitation)

The accurate analysis of pharmaceuticals like prilocaine from biological samples such as plasma or urine is often hindered by the presence of interfering endogenous components like proteins and salts. nih.gov Therefore, robust sample preparation is a prerequisite for reliable quantitative analysis. This compound is typically added to the sample at the beginning of this process to account for any analyte loss during extraction.

Protein Precipitation (PP): This is a common strategy to remove proteins from biological samples. thermofisher.com The technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, acetone) or an acid (e.g., trichloroacetic acid), to the plasma sample. nih.govnih.gov Acetonitrile, trichloroacetic acid (TCA), and zinc sulfate (B86663) are noted for their high protein removal efficiency. nih.gov For instance, acetonitrile can achieve over 96% protein precipitation efficiency at a 2:1 ratio of precipitant to plasma. nih.gov After adding the agent, the sample is vortexed and centrifuged, causing the proteins to pellet at the bottom. thermofisher.com The clear supernatant, containing the analyte of interest and the this compound internal standard, is then carefully collected for analysis. thermofisher.comresearchgate.net While effective and simple, a potential disadvantage is that some analytes might co-precipitate with the proteins, leading to lower recovery. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample cleanup technique compared to protein precipitation. nih.govmdpi.com It not only removes proteins but also other interfering substances, leading to a cleaner extract and reduced matrix effects in subsequent chromatographic analysis. mdpi.com The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte and internal standard are retained on the sorbent while impurities are washed away. Finally, the desired compounds are eluted using a small volume of a specific solvent. nih.gov The selectivity of SPE can be tailored by choosing different sorbents and elution solvents, making it a powerful tool for isolating drugs from complex biological fluids. mdpi.comnih.gov

Rigorous Method Validation Parameters (e.g., linearity, accuracy, precision, selectivity, stability)

For any analytical method to be considered reliable for bioanalytical applications, it must undergo rigorous validation in accordance with guidelines from bodies like the International Conference on Harmonization (ICH). semanticscholar.orgbrieflands.cominnovareacademics.in this compound plays a key role as an internal standard in these validation studies, ensuring the accuracy and precision of the results.

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. For prilocaine analysis, methods typically demonstrate excellent linearity over a specified concentration range, with correlation coefficients (r²) consistently exceeding 0.999. researchgate.netresearchgate.net

Table 1: Linearity of Prilocaine Analytical Methods

Concentration Range (µg/mL) Matrix Correlation Coefficient (r or r²) Reference
3-15 Standard Solution 0.9999 researchgate.net
4-15 Human Plasma 0.9967 researchgate.net
8-200 N/A N/A nih.gov
1-6 N/A N/A innovareacademics.in

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Precision is often expressed as the relative standard deviation (RSD%), with lower values indicating higher precision. For prilocaine assays, intra-day and inter-day RSDs are typically below 5.0%, and accuracy, expressed as percent relative error, is better than 4.0%, which is well within acceptable limits for bioanalytical methods. researchgate.netnih.gov

Table 2: Precision and Accuracy Data for Prilocaine HCl Determination

Parameter Epinephrine & Prilocaine HCl Mixture Reference
Intra-day RSD (%) 0.04 - 0.61 nih.gov
Inter-day RSD (%) 0.26 - 2.05 nih.gov
Within-day and Between-day RSD (%) < 5.0 researchgate.net

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or other drugs. nih.gov The use of mass spectrometry coupled with chromatography provides high selectivity. Furthermore, employing a stable isotope-labeled internal standard like this compound ensures that the signal detected corresponds unequivocally to the analyte, as the standard will have a distinct mass-to-charge ratio from the unlabeled prilocaine while exhibiting identical chemical behavior.

Stability: Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). Stability-indicating HPLC methods have been developed for prilocaine, demonstrating that the compound remains stable under various conditions, ensuring that the measured concentration reflects the true value at the time of sampling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Profiling of Prilocaine-d7

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules. mmu.ac.uknih.gov It provides detailed information about the chemical structure, connectivity of atoms, and the three-dimensional structure of molecules in solution. mmu.ac.ukrsc.org For isotopically labeled compounds like Prilocaine-d7, NMR serves a dual purpose: confirming the chemical structure and verifying the position and extent of isotopic labeling. nih.gov

Application of Deuterium (B1214612) for Simplification of NMR Spectra and Site-Specific Analysis

In standard proton (¹H) NMR, each hydrogen atom in a molecule produces a signal, which can be split into multiple peaks by neighboring protons, often leading to complex and overlapping spectra. This compound has seven hydrogen atoms replaced by deuterium atoms. Since deuterium is NMR-active but resonates at a much different frequency than protons, it is "silent" in a standard ¹H NMR spectrum.

This isotopic substitution results in a significantly simplified ¹H NMR spectrum for Prilocaine-d7. The signals corresponding to the seven deuterated positions disappear, which helps in two ways:

Spectral Simplification: The removal of signals and their complex splitting patterns reduces spectral overlap, making the assignment of the remaining proton signals more straightforward.

Site-Specific Analysis: By comparing the ¹H NMR spectrum of Prilocaine-d7 with that of unlabeled prilocaine, one can unequivocally confirm the specific sites of deuterium incorporation. rsc.org This is crucial for verifying the identity and quality of the labeled internal standard.

Quantitative NMR for Precise Determination of Isotopic Enrichment

While ¹H NMR is excellent for structural analysis, Deuterium (²H or D) NMR can be used to directly observe the deuterium nuclei. D-NMR has proven to be a valuable technique for studying highly deuterium-enriched compounds. One of its key advantages is that it can be used for quantitative analysis to determine the isotopic enrichment at each labeled position.

Under appropriate experimental conditions, the peak integrals in a D-NMR spectrum are directly proportional to the number of deuterium atoms, allowing for a precise determination of the deuterium atom percentage. This method provides a clean spectrum where proton signals are transparent, focusing solely on the deuterium signals. This quantitative capability is essential for confirming the isotopic purity of this compound, ensuring its suitability as an internal standard for high-stakes bioanalytical studies where accuracy is non-negotiable.

Research Applications in Pharmacokinetics and Metabolism Utilizing Prilocaine D7

Investigating Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

Stable isotope-labeled compounds like Prilocaine-d7 are instrumental in preclinical ADME studies. These studies are fundamental to understanding how a drug behaves in a biological system, providing insights into its efficacy and metabolic fate. Prilocaine-d7 is frequently employed as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of measurements of prilocaine (B1678100) in biological matrices like plasma and tissue.

The primary metabolic pathway for prilocaine involves hydrolysis by hepatic amidases and carboxylesterases into its main metabolites: o-toluidine (B26562) and N-propylalanine. chemicalbook.comchemicalbook.com Carbon dioxide is also a major end product of this biotransformation. chemicalbook.com The metabolite o-toluidine can be further metabolized through hydroxylation. wikipedia.org

In research settings, Prilocaine-d7 is used to trace these transformations. When a mixture of prilocaine and Prilocaine-d7 is administered in an in vitro system (such as human liver microsomes) or to animal models, mass spectrometry can detect the characteristic mass shift between the unlabeled metabolites and their deuterated counterparts. dntb.gov.ua This "isotope signature" allows researchers to confidently identify novel or unexpected metabolites derived from the parent drug, distinguishing them from endogenous molecules in the biological sample. nih.gov This methodology is crucial for building a comprehensive metabolic map of prilocaine. The use of stable isotopes helps to elucidate the complete metabolic fate of the drug, from the initial biotransformation to the final excretion products. chemicalbook.comdrugbank.com

The biotransformation of prilocaine is mediated by specific enzyme systems. Research has identified two primary metabolic routes:

Hydrolysis Pathway : This is the major pathway, where prilocaine is hydrolyzed by human carboxylesterase (CES) 1A and CES2 to form o-toluidine. researchgate.netnih.gov This initial metabolite is then further metabolized by Cytochrome P450 2E1 (CYP2E1) into hydroxylated forms, such as 4- and 6-hydroxy-o-toluidine. nih.govresearchgate.net

Non-hydrolysis Pathway : A secondary pathway involves the direct action of Cytochrome P450 3A4 (CYP3A4) on the parent prilocaine molecule. researchgate.netresearchgate.net

Studies utilizing specific enzyme inhibitors and recombinant human enzymes have been pivotal in identifying the roles of these specific enzymes. nih.gov While not documented specifically for Prilocaine-d7 in tracer studies, deuterated analogs are powerful tools for probing enzyme mechanisms. By strategically placing the deuterium (B1214612) label at a site of metabolic reaction, researchers can investigate the specific steps of enzymatic conversion. For example, if deuterium is placed on the propylamino group, its retention or loss in subsequent metabolites can provide clear evidence of N-dealkylation reactions.

Enzyme FamilySpecific Enzyme(s)Role in Prilocaine MetabolismReference(s)
Carboxylesterase (CES) CES1A, CES2Hydrolysis of the amide bond to form o-toluidine and N-propylalanine. researchgate.net, nih.gov
Cytochrome P450 (CYP) CYP2E1Further metabolism (hydroxylation) of the o-toluidine metabolite. nih.gov, researchgate.net
Cytochrome P450 (CYP) CYP3A4Direct metabolism of prilocaine via a non-hydrolysis pathway. researchgate.net, researchgate.net

Understanding Metabolic Fluxes and Pathway Contributions with Deuterated Prilocaine

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com By introducing a stable isotope-labeled compound and tracking the label's incorporation into downstream metabolites, researchers can determine the activity and relative contribution of different metabolic pathways. nih.govnih.gov Deuterium-labeled compounds like Prilocaine-d7 are well-suited for these studies, as the deuterium acts as a tracer that can be monitored using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netisotope.com

Dynamic metabolic studies involve collecting samples over time to monitor how a drug and its metabolites are processed. nih.govnih.gov Using Prilocaine-d7 as a tracer, scientists can administer the labeled compound and then measure the appearance and disappearance of both the labeled parent drug and its labeled metabolites in plasma, urine, or specific tissues. researchgate.net

Mass spectrometry can readily distinguish between the unlabeled (M) and the deuterium-labeled (M+7) forms of prilocaine and its metabolites. For instance, if o-toluidine is formed through the hydrolysis of Prilocaine-d7, its mass will be shifted compared to the o-toluidine formed from unlabeled prilocaine. By tracking the time-course of these labeled species, a detailed kinetic profile of metabolite formation and elimination can be constructed. This provides a dynamic view of the metabolic process, which is more informative than the static snapshot provided by single time-point measurements. mdpi.com

When a drug is metabolized through multiple pathways, stable isotope labeling can help determine the relative importance of each route. creative-proteomics.com For prilocaine, the primary pathways are hydrolysis via CES enzymes and direct metabolism by CYP3A4. researchgate.net By administering Prilocaine-d7 and analyzing the full spectrum of resulting metabolites, the distribution of the deuterium label can reveal the dominant pathway.

AnalyteExpected Mass Pattern (Hypothetical)Pathway Indicated
Prilocaine Unlabeled (M) and Labeled (M+7)Parent Drug Pool
o-Toluidine Unlabeled and Labeled (mass shift depends on fragment)Hydrolysis Pathway (CES)
Hydroxylated o-Toluidine Unlabeled and Labeled (mass shift depends on fragment)Hydrolysis Pathway (CES) followed by CYP2E1
Directly Hydroxylated Prilocaine Unlabeled and Labeled (M+7+16 for oxygen addition)Non-hydrolysis Pathway (CYP3A4)

Kinetic Isotope Effects (KIEs) in Prilocaine Biotransformation Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. rsc.org In the case of Prilocaine-d7, the substitution of hydrogen (¹H) with deuterium (²H) at specific positions can slow down reactions that involve the breaking of a carbon-hydrogen (C-H) bond. mdpi.comnih.gov This is because the carbon-deuterium (C-D) bond is stronger and requires more energy to break.

Measuring the KIE can provide profound insights into the mechanism of an enzyme-catalyzed reaction. If a significant KIE is observed (i.e., the deuterated compound reacts slower than the non-deuterated one), it provides strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic process. researchgate.net

For prilocaine, a KIE study could be designed to investigate the enzymatic mechanism of CYP450-mediated metabolism. For instance, if a deuterium atom is placed at a site on the aromatic ring that undergoes hydroxylation, a slower rate of formation of the hydroxylated metabolite from Prilocaine-d7 compared to unlabeled prilocaine would suggest that C-H bond activation is a critical, rate-limiting part of the catalytic cycle. Such studies are fundamental for understanding drug-enzyme interactions at a molecular level and can guide the design of new drug analogs with altered metabolic stability. dntb.gov.ua

Theoretical Basis and Experimental Design for Measuring KIEs in Drug Metabolism

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The primary deuterium KIE arises when a covalent bond to hydrogen is cleaved in the rate-determining step of a reaction. portico.org The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. portico.org Consequently, if C-H bond cleavage is a rate-limiting or partially rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium will slow the reaction rate. nih.govnih.gov This effect is particularly relevant for reactions catalyzed by Cytochrome P450 (P450, CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs and often involve hydrogen atom abstraction as a key step. nih.govnih.govresearchgate.net

The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides evidence for the transition state of the reaction and confirms whether C-H bond cleavage is kinetically significant. wikipedia.org A significant primary deuterium KIE, typically with a value greater than 2, indicates that the C-H bond is broken in the slowest step of the metabolic pathway. portico.org

Experimental Designs for KIE Measurement:

Several experimental approaches are employed to measure KIEs in drug metabolism studies. nih.gov

Intermolecular Competition: In this design, the metabolism of the non-deuterated (protiated) drug and the deuterated drug (e.g., Prilocaine and Prilocaine-d7) are assessed in separate, parallel experiments under identical conditions. wikipedia.org Kinetic parameters such as Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax) are determined for each compound. The KIE can then be calculated as the ratio of these parameters (e.g., DV = VmaxH / VmaxD). While informative, this method's precision can be limited by the challenge of perfectly replicating experimental conditions. wikipedia.org

Intramolecular Competition: This more precise method uses a single substrate molecule that contains both hydrogen and deuterium at symmetrically equivalent, metabolically active sites. The enzyme's action produces a mixture of protiated and deuterated metabolites, and the ratio of these products is measured within a single experiment. wikipedia.orgnih.gov This approach eliminates the variability associated with separate assays.

Analytical Techniques: The precise quantification of isotopic ratios is critical for KIE determination. High-precision techniques such as isotope-ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy are frequently used. nih.govacs.org Liquid chromatography-mass spectrometry (LC-MS) is also a common and accessible tool for these measurements in many research laboratories. umd.edu

To illustrate, a hypothetical experiment could measure the rate of metabolite formation from Prilocaine versus Prilocaine-d7 in a preparation of human liver microsomes, which contain metabolic enzymes.

Table 1. Hypothetical Kinetic Parameters for Prilocaine Metabolism in Human Liver Microsomes
CompoundVmax (nmol/min/mg protein)Km (μM)Intrinsic Clearance (Vmax/Km)Calculated KIE (kH/kD)
Prilocaine (H)2.4611500.00214Vmax Ratio: 3.15 Vmax/Km Ratio: 3.24
Prilocaine-d7 (D)0.7811800.00066

Data is hypothetical and for illustrative purposes, based on kinetic values reported for prilocaine hydrolysis. researchgate.net

Implications of Deuteration on Enzyme Reaction Rates and Overall Metabolic Fate

Slowing Enzyme Reaction Rates:

As established by the kinetic isotope effect, replacing a hydrogen atom with deuterium at a site of P450-mediated oxidation can significantly decrease the rate of metabolism at that position. portico.orgnih.gov Prilocaine is metabolized through multiple pathways, including hydrolysis by carboxylesterases to form o-toluidine and N-propylalanine, and oxidation by CYP enzymes. researchgate.netresearchgate.net If a site targeted by CYP enzymes were deuterated, the rate of that specific oxidative reaction would be expected to decrease, making the molecule more resistant to metabolic breakdown via that pathway.

Metabolic Switching:

When a drug has multiple, competing metabolic pathways, slowing one pathway through deuteration can divert the metabolism towards the alternative routes. This phenomenon is known as "metabolic switching" or "metabolic shunting". juniperpublishers.comosti.gov For a compound like Prilocaine, if deuteration were to slow a CYP-mediated oxidative pathway, a greater proportion of the drug might be cleared via the hydrolysis pathway, or vice-versa. This can be a strategic tool in drug design to either avoid the production of toxic metabolites or to enhance the formation of desired active metabolites. juniperpublishers.com For instance, reducing the formation of the metabolite o-toluidine, which is linked to methemoglobinemia, could be a potential therapeutic goal. researchgate.netnih.gov

The net effect of deuteration on a drug's pharmacokinetics depends on the contribution of the affected pathway to the drug's total systemic clearance. semanticscholar.orguspto.gov

Altered Metabolite Profile: Metabolic switching can change the relative concentrations of different metabolites in circulation. This could potentially alter the drug's efficacy and safety profile by reducing exposure to toxic metabolites. juniperpublishers.com

Reduced Pharmacokinetic Variability: In some cases, deuteration may lead to more predictable pharmacokinetic profiles among individuals, especially if it reduces metabolism by a highly polymorphic enzyme like certain CYPs.

The following table provides a hypothetical comparison of pharmacokinetic parameters for standard Prilocaine versus a strategically deuterated version designed to slow a major clearance pathway.

Table 2. Hypothetical Pharmacokinetic Parameters of Prilocaine vs. a Deuterated Analog
ParameterPrilocaineDeuterated Prilocaine AnalogImplication
Systemic Clearance (L/hr)15498Slower elimination from the body
Elimination Half-life (t½, hours)1.62.5Longer duration of action
Ratio of Metabolite A (Oxidative) to Metabolite B (Hydrolytic)1.20.5Metabolic pathway has shifted towards hydrolysis

Data is hypothetical and for illustrative purposes, based on reported pharmacokinetic values for prilocaine. nih.gov

Fundamental Mechanistic Studies and Theoretical Considerations of Deuterated Prilocaine

Molecular Interactions of Prilocaine (B1678100) Analogs at a Sub-Cellular and Molecular Level

Prilocaine, an amide-type local anesthetic, exerts its primary effect by blocking nerve impulses. patsnap.com This action is achieved at a molecular level through direct interaction with voltage-gated sodium channels embedded in neuronal cell membranes. patsnap.comresearchgate.net The key interactions governing its anesthetic activity and the potential influence of deuteration are multifaceted.

Interaction with Voltage-Gated Sodium Channels: The principal target for prilocaine is the inner pore of the voltage-gated sodium channel. researchgate.netnih.gov In its protonated, cationic form, prilocaine accesses its binding site from the intracellular side of the membrane, physically occluding the channel and stabilizing its inactivated state. patsnap.comnih.gov This binding prevents the influx of sodium ions required for action potential propagation, resulting in a reversible nerve block. patsnap.com Molecular modeling of analogous local anesthetics like lidocaine (B1675312) suggests that the binding site involves specific amino acid residues, particularly aromatic residues such as phenylalanine and tyrosine within the S6 transmembrane helices of the channel protein. nih.govresearchgate.netnih.gov The interaction is primarily driven by hydrophobic and van der Waals forces between the drug's aromatic ring and the channel residues, along with electrostatic interactions involving the drug's protonated amine. nih.gov

Interaction with the Lipid Bilayer: Beyond the primary protein target, prilocaine and other local anesthetics interact with the surrounding lipid membrane. mdpi.com These interactions are crucial as the drug must traverse the membrane to reach its intracellular binding site. tandfonline.com Both charged and uncharged forms of local anesthetics can partition into the lipid bilayer, altering membrane properties such as fluidity and lipid packing order. mdpi.com Techniques like deuterium (B1214612) nuclear magnetic resonance (2H-NMR) spectroscopy, using specifically deuterated local anesthetics like procaine and tetracaine, have been instrumental in characterizing these interactions. nih.govcdnsciencepub.comnih.gov These studies reveal that local anesthetics can exist in multiple states within the membrane: weakly bound near the surface and strongly bound or intercalated within the acyl chain region. nih.govcdnsciencepub.com The precise location and orientation depend on the anesthetic's charge and molecular shape. nih.gov For a deuterated analog like Prilocaine-d7, 2H-NMR could provide high-resolution data on its partitioning, orientation, and dynamics within the neuronal membrane, offering a clearer picture of how it approaches its target sodium channel.

The table below summarizes the key molecular interactions of prilocaine.

Interacting ComponentSite of InteractionPrimary Forces InvolvedConsequence of Interaction
Voltage-Gated Sodium Channel Inner pore (S6 helices)Hydrophobic, van der Waals, ElectrostaticBlockade of Na+ ion flow, inhibition of nerve impulse
Neuronal Lipid Bilayer Membrane-water interface and acyl chain regionHydrophobic, ElectrostaticDrug partitioning, altered membrane fluidity
Water Molecules Carbonyl group of prilocaineHydrogen bondingCan act as an anti-plasticizer in co-amorphous systems

Computational Chemistry and Molecular Modeling of Prilocaine-d7 Hydrochloride

While direct computational studies on this compound are not extensively published, its behavior can be predicted based on established principles of isotopic effects and modeling of similar molecules. nipne.roalfa-chemistry.com Computational chemistry provides powerful tools to simulate how deuterium substitution affects molecular behavior, from dynamics and binding to metabolic fate. alfa-chemistry.comnih.gov

The replacement of seven hydrogen atoms with deuterium in the propylamino group of prilocaine introduces subtle but significant changes to its molecular properties. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. researchgate.netprinceton.edu This fundamental difference has several consequences that can be simulated using molecular dynamics (MD) and quantum mechanics (QM) methods. alfa-chemistry.com

Van der Waals Interactions: The C-D bond is slightly shorter than the C-H bond, which can subtly alter the molecule's shape and surface. researchgate.net These changes can modify van der Waals interactions with amino acid residues in the binding site. While often small, the cumulative effect of multiple deuterations could lead to a measurable change in binding affinity. nih.gov

The table below outlines the predicted effects of deuteration on the molecular properties of prilocaine.

Molecular PropertyEffect of Deuteration (C-H to C-D)Potential Consequence for Binding
Bond Strength IncreasedSlower enzymatic cleavage (metabolism)
Bond Length Slightly decreasedAltered molecular shape and van der Waals contacts
Vibrational Frequency Decreased (lower zero-point energy)Modified conformational dynamics and entropy
Binding Affinity Potentially altered (increase, decrease, or no change)Modified drug potency or duration of action

One of the most significant and predictable impacts of deuteration is on drug metabolism. nih.gov Prilocaine is metabolized by hydrolysis via carboxylesterases to o-toluidine (B26562), and also undergoes metabolism by cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2E1. researchgate.netnih.govcore.ac.ukresearchgate.net Oxidative reactions, such as the N-dealkylation of the propylamino group, are common pathways for amide-type anesthetics. researchgate.netliposuction101.com

The Kinetic Isotope Effect (KIE) is the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Because the C-D bond is stronger than the C-H bond, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly for the deuterated compound. researchgate.netacs.org This is known as a primary KIE.

Predicting Slower Metabolism: For Prilocaine-d7, the deuterium atoms are located on the propyl group, a potential site for oxidative metabolism by CYP enzymes. Computational models can predict the likelihood of a KIE. QM calculations can determine the activation energies for hydrogen versus deuterium abstraction by a model of a CYP active site. A higher activation energy for the deuterated compound would predict a slower rate of metabolism. nih.gov

Metabolic Switching: If the N-depropylation pathway is slowed significantly, metabolic enzymes may preferentially attack other, non-deuterated sites on the molecule. This phenomenon, known as metabolic switching, can lead to a different metabolite profile. nih.govnih.gov Predictive models can help identify alternative "soft spots" on the prilocaine molecule that might become more prominent metabolic targets in Prilocaine-d7.

The following table presents hypothetical KIE values for potential metabolic reactions of Prilocaine-d7, based on typical values seen in drug metabolism studies.

Metabolic ReactionSite of ReactionPredicted KIE (kH/kD)Expected Outcome
N-Depropylation Propylamino group2 – 7Significant decrease in the rate of this pathway
Ring Hydroxylation Aromatic ring~1 (No effect)This pathway may become more prominent (metabolic switching)
Amide Hydrolysis Amide bond~1 (No effect)Rate of hydrolysis to o-toluidine is unlikely to be affected

Role of Deuterium in Probing Drug-Target Interactions and Receptor Binding Mechanisms

Beyond creating potentially improved therapeutic agents, deuterium substitution serves as a sophisticated tool to probe the fundamental mechanisms of drug action. nih.govdntb.gov.ua By observing the consequences of isotopic substitution, researchers can gain high-resolution insights into molecular interactions.

Elucidating Metabolic Mechanisms: The measurement of a KIE is a classic method for determining the rate-limiting step of an enzymatic reaction. libretexts.orgdntb.gov.ua By synthesizing Prilocaine-d7 and comparing its rate of metabolism to prilocaine in vitro, one can definitively establish whether C-H bond cleavage on the propyl group is a critical step in its clearance by CYP enzymes. This helps to map the drug's metabolic fate with greater certainty.

Probing Binding Site Interactions: While the isotopic effects on binding affinity for non-exchangeable C-D bonds are subtle, they can still be informative. nih.gov A measurable difference in binding affinity between prilocaine and Prilocaine-d7 for the sodium channel would imply that the conformation or dynamics of the propylamino group are critical for optimal interaction with the binding pocket. This could suggest a highly constrained binding site where even minor changes in molecular volume and vibrational modes have an impact.

Advanced Spectroscopic Techniques: Deuterium is a valuable label for spectroscopic studies. 2H-NMR, as mentioned previously, can be used to study the drug's behavior in model membranes with minimal perturbation. nih.govcdnsciencepub.comacs.org The distinct NMR signal of deuterium allows researchers to track the deuterated part of the molecule specifically, providing information on its orientation, mobility, and depth of insertion into the lipid bilayer. nih.gov This offers a direct window into the drug's journey to its target. Similarly, techniques like hydrogen/deuterium exchange mass spectrometry (DXMS) can be used to probe how drug binding affects the conformation of the target protein itself. nih.gov

In essence, Prilocaine-d7 is not just a modified drug; it is an investigative probe that allows scientists to ask precise questions about molecular recognition, enzymatic catalysis, and drug-membrane dynamics that are difficult to answer by other means.

Emerging Research Directions and Future Perspectives for Prilocaine D7 Hydrochloride

Development of Novel and Efficient Deuteration Strategies for Pharmaceutical Compounds

The synthesis of isotopically labeled compounds like Prilocaine-d7 Hydrochloride is foundational to their application in research. The development of more efficient and precise deuteration methods is a dynamic area of chemical research, aimed at reducing costs, improving isotopic purity, and expanding the accessibility of these vital compounds.

Historically, deuterium (B1214612) labeling required harsh conditions or multi-step syntheses. However, recent advancements focus on late-stage functionalization, where deuterium is introduced into a molecule in the final steps of its synthesis. This approach is more efficient and allows for the precise placement of deuterium atoms. Methodologies such as metal-catalyzed hydrogen isotope exchange (HIE) using catalysts based on iridium, ruthenium, or palladium have become prominent. musechem.com These methods offer high selectivity for specific C-H bonds, enabling the creation of highly enriched, specific isotopologues. musechem.com

Another innovative approach involves the use of deuterated reagents that can introduce deuterium into molecules through common chemical reactions. clearsynth.com By replacing hydrogen with deuterium in standard reagents, scientists can create labeled compounds that serve as powerful probes for studying reaction mechanisms and metabolic pathways. clearsynth.com The goal of these strategies is to produce deuterated compounds with high isotopic enrichment, which is crucial for their function as reference standards.

Deuteration StrategyDescriptionKey Advantages
Metal-Catalyzed H/D ExchangeUses transition metal catalysts (e.g., Iridium, Palladium) to replace hydrogen atoms with deuterium from a deuterium source like D₂O or D₂ gas.High selectivity for specific C-H bonds, applicable to complex molecules at late synthetic stages.
Deuterated ReagentsEmploys standard chemical reagents where hydrogen has been pre-replaced with deuterium (e.g., deuterated borohydrides, deuterated solvents).Allows for the incorporation of deuterium through well-established reaction pathways. clearsynth.com
Acid/Base Catalyzed ExchangeUtilizes acidic or basic conditions to facilitate the exchange of labile protons with deuterium from a deuterated solvent.Simple and effective for protons in specific chemical environments (e.g., adjacent to carbonyl groups).

For this compound, where the seven deuterium atoms are located on the propyl group, synthesis would likely involve a deuterated precursor to ensure complete and specific labeling. The efficiency of such a synthesis is paramount for its commercial viability as a reference standard.

Expanding the Application of Prilocaine-d7 in Multi-Omics Research

Multi-omics approaches integrate data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of biological systems. synzeal.com Stable isotope-labeled compounds are indispensable tools in this arena, particularly in proteomics and metabolomics, for accurate quantification of molecules.

The primary and well-documented application of this compound is in pharmacokinetics, a subset of metabolomics. nih.govnih.gov In these studies, it is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely quantify the concentration of prilocaine (B1678100) in biological samples like plasma. nih.govnih.gov Because Prilocaine-d7 has nearly identical chemical and physical properties to prilocaine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and analysis. kcasbio.com This ensures high accuracy and precision in determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

The future perspective lies in expanding the utility of such deuterated analogs beyond simple pharmacokinetic studies. In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique, but deuterated standards can also be used for absolute quantification of specific proteins or peptides. While Prilocaine-d7 itself is not used for this purpose, the principles of its use in metabolomics are transferable.

Furthermore, in lipidomics and fluxomics, deuterated tracers are used to follow the metabolic fate of molecules through complex biochemical pathways. The insights gained from using Prilocaine-d7 to obtain robust pharmacokinetic data can serve as a crucial component of larger multi-omics studies, helping to correlate drug exposure with changes in the proteome or metabolome.

Omics FieldCurrent/Potential Role of Deuterated Analogs like Prilocaine-d7Research Impact
Metabolomics (Pharmacokinetics)Established role as an internal standard for accurate quantification of the parent drug (prilocaine). nih.govnih.govEnables precise determination of ADME properties, crucial for drug development and bioequivalence studies. acs.org
ProteomicsPotential for use in targeted protein quantification, analogous to methods using other stable isotope-labeled standards.Could help correlate drug concentration with the expression levels of specific proteins (e.g., metabolic enzymes, drug targets).
LipidomicsDeuterated precursors are used to trace the synthesis and turnover of lipids.Could be used in broader studies to understand how anesthetics like prilocaine might influence lipid metabolism.

Challenges and Opportunities in the Production and Certification of Isotope-Labeled Reference Standards

The utility of this compound as a reference standard is entirely dependent on its quality, which encompasses both chemical and isotopic purity. The production and certification of such standards present unique challenges and opportunities.

A primary challenge is ensuring high isotopic enrichment and accurately defining its level. The synthesis process must be carefully controlled to minimize the presence of partially deuterated or non-deuterated prilocaine. tandfonline.com The presence of the unlabeled drug as an impurity in the deuterated standard can interfere with the analysis and lead to inaccurate results. tandfonline.com Consequently, manufacturers must employ stringent quality control measures, using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to verify the isotopic distribution.

Certification is another critical aspect. Reference material producers are often accredited under standards such as ISO 17034 and ISO/IEC 17025 to ensure the quality and traceability of their products. sigmaaldrich.comisc-science.com The Certificate of Analysis for a compound like this compound must specify not only its chemical purity but also its isotopic purity, providing confidence to the end-user. Regulatory bodies like the FDA emphasize the importance of well-characterized reference standards in bioanalytical method validation. kcasbio.com

Despite these challenges, there are significant opportunities. The growing demand for high-quality reference standards in pharmaceutical research, clinical diagnostics, and forensic toxicology is driving innovation in manufacturing and certification. There is an opportunity for the development of more universally accepted guidelines for the characterization of deuterated standards, which would further harmonize their use across different laboratories and regulatory submissions.

Interdisciplinary Contributions of Deuterated Analogs in Chemical Biology and Systems Pharmacology

Deuterated compounds are increasingly being used as subtle, non-perturbative probes in chemical biology to investigate biological processes. rsc.org By replacing hydrogen with deuterium, researchers can study kinetic isotope effects to elucidate enzyme mechanisms or trace the flow of atoms through metabolic pathways without using radioactive labels. clearsynth.comrsc.org While Prilocaine-d7's primary role is as a standard, its existence underscores the potential for using deuterated local anesthetics as research tools. For instance, a specifically deuterated analog of prilocaine could be synthesized to probe which C-H bonds are critical for its metabolism by cytochrome P450 enzymes.

In the field of systems pharmacology, the goal is to create mathematical models that describe the complex interactions between a drug and a biological system. veeprho.com These models integrate pharmacokinetic and pharmacodynamic (PK/PD) data to predict a drug's effect. nih.govnih.gov The high-quality, accurate pharmacokinetic data generated using this compound as an internal standard is an essential input for building robust PK/PD models for prilocaine. nih.govnih.gov These models can help anesthesiologists optimize dosing regimens, predict drug-drug interactions, and understand the sources of variability in patient responses. nih.gov

The future in this area involves using the precise data obtained with deuterated standards to build more sophisticated quantitative systems pharmacology (QSP) models. These models can link the molecular mechanism of action of a drug like prilocaine to its physiological effects at the whole-body level, ultimately contributing to a more personalized and predictive approach to medicine.

Q & A

Q. Data Reconciliation :

  • Pharmacokinetic Modeling : Compare free plasma concentrations (unbound fraction) with in vitro IC₅₀ values.
  • Metabolite Screening : Identify neurotoxic metabolites (e.g., o-toluidine) via LC-HRMS in cerebrospinal fluid .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Reconstitution : Use degassed, isotonic buffers (pH 4.5–5.5) to prevent hydrolysis.

Validation : Purity loss >5% under stressed conditions necessitates reformulation or desiccant use .

Advanced: How does deuterium labeling influence this compound’s metabolic stability compared to non-deuterated analogs?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with human/rat microsomes and NADPH. Quantify parent compound depletion via LC-MS.
    • CYP Inhibition Screening : Identify isoform-specific metabolism (e.g., CYP3A4/2D6) using isoform-selective inhibitors.
  • Deuterium Isotope Effect (DIE) :
    • Compare half-life (t½) and intrinsic clearance (CLint) between deuterated/non-deuterated forms.
    • MS/MS Fragmentation : Track deuterium retention in metabolites (e.g., hydroxylated derivatives).

Key Finding : Deuteration at metabolically labile sites (e.g., ethyl side chains) reduces CLint by 20–40%, extending t½ in preclinical models .

Advanced: What statistical approaches are used to analyze dose-response contradictions in this compound efficacy studies?

Methodological Answer:

  • Meta-Analysis : Pool data from independent studies (fixed/random-effects models) to assess heterogeneity (I² statistic).
  • Sensitivity Analysis : Exclude outliers or low-quality datasets (e.g., non-GLP studies).
  • Bayesian Modeling : Estimate posterior probability of therapeutic efficacy across dose ranges.

Reporting Standards : Follow NIH guidelines for preclinical data transparency, including raw data deposition in public repositories .

Basic: What protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Deuterium Incorporation : Use D₂O or deuterated reagents (e.g., CD₃I) in alkylation steps.
  • Purification : Column chromatography (silica gel, ethyl acetate:hexane gradients) followed by recrystallization (ethanol/HCl).
  • Characterization :
    • Elemental Analysis : Confirm C, H, N, D content within ±0.3% of theoretical.
    • Chiral HPLC : Verify enantiomeric purity (>99% for R-isomer) .

Table 1: Key Parameters for HPLC Analysis of this compound

ParameterSpecificationReference
ColumnKromasil C18 (150 × 4.6 mm, 5 μm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Flow Rate1.0 mL/min
Detection Wavelength207 nm
Linearity Range1–10 μg/mL (r² > 0.999)
Retention Time6.2 ± 0.3 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.